molecular formula C12H10BrNO2 B8332209 3-acetyl-8-bromo-1-methylquinolin-4(1H)-one

3-acetyl-8-bromo-1-methylquinolin-4(1H)-one

Cat. No. B8332209
M. Wt: 280.12 g/mol
InChI Key: NIOFJBRMCBAVLV-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

A mixture of 3-acetyl-8-bromoquinolin-4(1H)-one (5.35 g, 20.11 mmol) and K2CO3 (9.17 g, 66.3 mmol) in dry N,N-dimethylformamide (100 mL) was heated at 90° C. for 30 min. After cooling to room temperature, iodomethane (3.77 mL, 60.3 mmol) was added and the mixture was stirred again at 90° C. for 2 h. Then the reaction mixture was concentrated and diluted with water (50 mL), extracted with dichloromethane (4×50 mL), dried over sodium sulfate and absorbed onto silica gel. Purification by automatic silica gel column chromatography (Combiflash RF) eluting with ethyl acetate/hexanes (10-100%) afforded 3-acetyl-8-bromo-1-methylquinolin-4(1H)-one (3.4 g, 12.14 mmol, 60.4% yield) as a brown solid. LCMS: (M+H)+: 279.9.
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.77 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[C:8]([Br:15])[CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2].[C:16]([O-])([O-])=O.[K+].[K+].IC>CN(C)C=O>[C:1]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[C:8]([Br:15])[CH:9]=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)(=[O:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.35 g
Type
reactant
Smiles
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)Br
Name
Quantity
9.17 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.77 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred again at 90° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
Purification by automatic silica gel column chromatography (Combiflash RF)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes (10-100%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C1=CN(C2=C(C=CC=C2C1=O)Br)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.14 mmol
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 60.4%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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